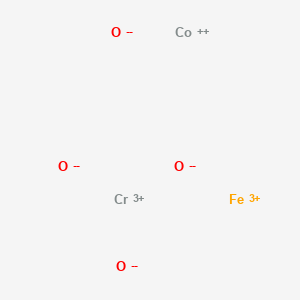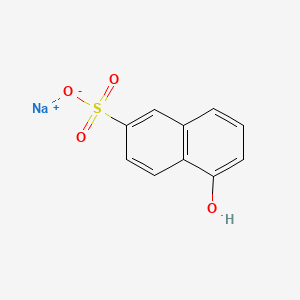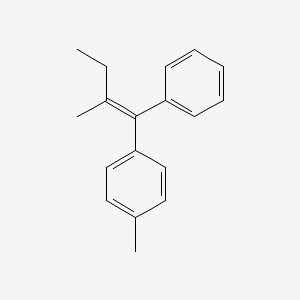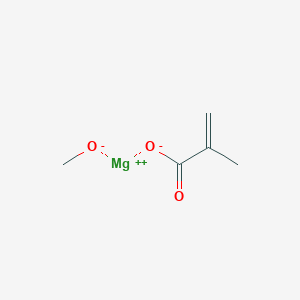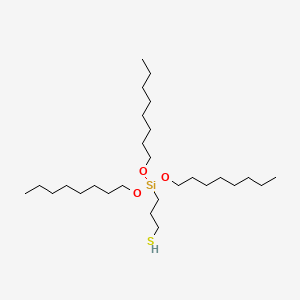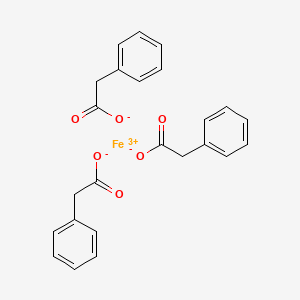
Iron tris(phenylacetate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Iron tris(phenylacetate) is a coordination compound where an iron(III) ion is complexed with three phenylacetate ligands
準備方法
Synthetic Routes and Reaction Conditions: Iron tris(phenylacetate) can be synthesized through the reaction of iron(III) chloride with phenylacetic acid in the presence of a base. The reaction typically involves dissolving iron(III) chloride in a suitable solvent, such as ethanol, and then adding phenylacetic acid along with a base like sodium hydroxide. The mixture is stirred at room temperature until the reaction is complete, resulting in the formation of iron tris(phenylacetate) as a precipitate .
Industrial Production Methods: While specific industrial production methods for iron tris(phenylacetate) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reactant concentrations, to maximize yield and purity.
化学反応の分析
Types of Reactions: Iron tris(phenylacetate) undergoes various chemical reactions, including:
Oxidation: The iron center can undergo oxidation, changing its oxidation state and potentially altering the coordination environment.
Reduction: Similarly, the iron center can be reduced, which may affect the stability and reactivity of the compound.
Substitution: The phenylacetate ligands can be substituted with other ligands, leading to the formation of different iron complexes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange reactions can be carried out using various ligands like phosphines, amines, or other carboxylates under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of iron(IV) or iron(V) species, while reduction could yield iron(II) complexes. Substitution reactions result in new iron complexes with different ligands.
科学的研究の応用
Iron tris(phenylacetate) has several scientific research applications, including:
Chemistry: It is used as a catalyst in various organic reactions, such as oxidation and polymerization reactions.
Biology: The compound’s potential as a model for studying iron-containing enzymes and its interactions with biological molecules are of interest.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent due to its ability to interact with biological targets.
Industry: It can be used in the synthesis of advanced materials and as a precursor for other iron-containing compounds.
作用機序
The mechanism by which iron tris(phenylacetate) exerts its effects involves the coordination of the iron center with the phenylacetate ligands. This coordination affects the electronic properties of the iron ion, making it reactive towards various substrates. The iron center can participate in redox reactions, facilitating electron transfer processes. Additionally, the phenylacetate ligands can influence the compound’s solubility and stability, affecting its overall reactivity .
類似化合物との比較
Iron tris(acetylacetonate): This compound is similar in structure but has acetylacetonate ligands instead of phenylacetate.
Iron tris(1,10-phenanthroline): This complex has 1,10-phenanthroline ligands and is used in electrochemical studies and as a redox catalyst.
Uniqueness: Iron tris(phenylacetate) is unique due to the presence of phenylacetate ligands, which provide distinct electronic and steric properties compared to other ligands
特性
CAS番号 |
84522-39-4 |
|---|---|
分子式 |
C24H21FeO6 |
分子量 |
461.3 g/mol |
IUPAC名 |
iron(3+);2-phenylacetate |
InChI |
InChI=1S/3C8H8O2.Fe/c3*9-8(10)6-7-4-2-1-3-5-7;/h3*1-5H,6H2,(H,9,10);/q;;;+3/p-3 |
InChIキー |
FYYIAFRCOODGSA-UHFFFAOYSA-K |
正規SMILES |
C1=CC=C(C=C1)CC(=O)[O-].C1=CC=C(C=C1)CC(=O)[O-].C1=CC=C(C=C1)CC(=O)[O-].[Fe+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



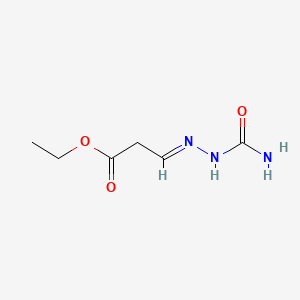
![2-(Iodomethyl)spiro[3.3]heptane](/img/structure/B12649709.png)
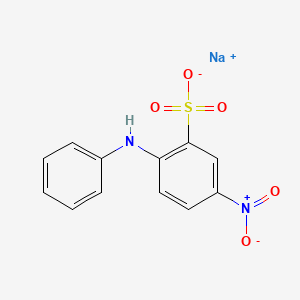
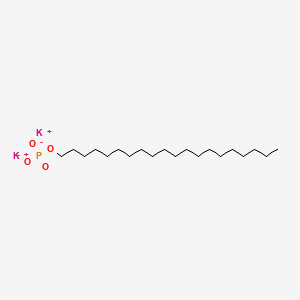
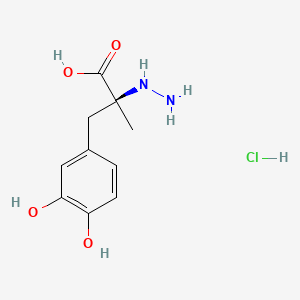
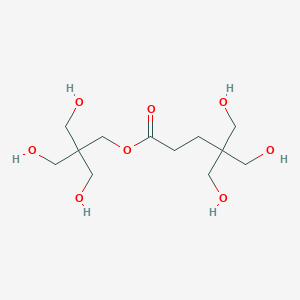
![N-[4-(1,2,2,6,6-pentamethylpiperidin-4-yl)-2-propan-2-yloxyphenyl]formamide](/img/structure/B12649747.png)

